molecular formula C9H8Cl2O2S B6307343 Methyl 2,6-dichloro-4-(methylthio)benzoate CAS No. 1823359-63-2

Methyl 2,6-dichloro-4-(methylthio)benzoate

Cat. No.: B6307343
CAS No.: 1823359-63-2
M. Wt: 251.13 g/mol
InChI Key: WWRKKZMJGOYRCL-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-(methylthio)benzoate is an organic compound with the molecular formula C9H8Cl2O2S. It is known for its unique chemical structure, which includes two chlorine atoms and a methylthio group attached to a benzoate ester. This compound is used in various scientific research applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-4-(methylthio)benzoate typically involves the esterification of 2,6-dichloro-4-(methylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-(methylthio)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dichloro-4-(methylthio)benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichlorobenzoate
  • Methyl 4-(methylthio)benzoate
  • 2,6-Dichloro-4-(methylthio)benzoic acid

Uniqueness

Methyl 2,6-dichloro-4-(methylthio)benzoate is unique due to the presence of both chlorine atoms and a methylthio group on the benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

methyl 2,6-dichloro-4-methylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-13-9(12)8-6(10)3-5(14-2)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRKKZMJGOYRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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